H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H66N12O8 |
|---|---|
Molecular Weight |
831.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]-methylamino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C39H66N12O8/c1-6-23(4)31(34(55)49-29(37(58)59)20-22(2)3)50(5)35(56)28(21-24-13-15-25(52)16-14-24)48-33(54)30-12-9-19-51(30)36(57)27(11-8-18-46-39(43)44)47-32(53)26(40)10-7-17-45-38(41)42/h13-16,22-23,26-31,52H,6-12,17-21,40H2,1-5H3,(H,47,53)(H,48,54)(H,49,55)(H,58,59)(H4,41,42,45)(H4,43,44,46)/t23-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
AGCKRBKIEACUSP-VGPFALITSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N(C)C(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N(C)C(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of H Arg Arg Pro Tyr N Me Ile Leu Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is the predominant method for chemically synthesizing peptides. csic.es This technique involves assembling a peptide chain sequentially on an insoluble polymer support. biosynth.com The core advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification from soluble byproducts and excess reagents achieved through simple filtration and washing. csic.es For a complex peptide like H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH, which contains sterically hindered and reactive residues, SPPS offers a structured and efficient pathway for synthesis.
Coupling Reagents and Reaction Optimization
The formation of the amide (peptide) bond is the central reaction in SPPS. This requires the activation of the C-terminal carboxyl group of the incoming amino acid. The synthesis of this compound presents several "difficult couplings," particularly the acylation of the N-methylated isoleucine and the coupling onto the secondary amine of proline. These sterically hindered couplings often result in slow reaction kinetics and incomplete reactions. cem.com
To overcome these challenges, highly efficient coupling reagents are necessary. jpt.com While standard carbodiimides like N,N'-diisopropylcarbodiimide (DIC) combined with an additive like Oxyma Pure are effective for many couplings, hindered junctions often require more potent aminium or phosphonium (B103445) salt-based reagents. bachem.compeptide.com
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective reagent known for its rapid coupling rates and low racemization, particularly successful in coupling N-methylated amino acids. bachem.compeptide.com
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt is also highly effective for sterically demanding couplings, including those involving N-methylated residues. peptide.com
COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU but with improved safety and solubility profiles. bachem.com
Reaction optimization is critical. For difficult couplings, strategies may include:
Double Coupling: Repeating the coupling step to ensure the reaction goes to completion.
Increased Reagent Equivalents: Using a higher concentration of the activated amino acid and coupling reagents. peptide.com
Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can dramatically accelerate coupling reactions, driving difficult couplings to completion efficiently and minimizing side reactions. cem.comspringernature.com This technique is particularly beneficial for synthesizing peptides containing hindered residues like N-Me-Ile. cem.com
Table 2: Coupling Reagent Suitability for this compound
| Coupling Junction | Challenge Level | Recommended Reagent(s) | Optimization Strategy |
|---|---|---|---|
| Fmoc-N-Me-Ile to Leu-Resin | High | HATU, PyAOP, COMU | Microwave irradiation, double coupling. cem.compeptide.com |
| Fmoc-Tyr(tBu) to N-Me-Ile-... | High (Coupling to secondary amine) | HATU, PyAOP, COMU | Microwave irradiation, extended reaction time. springernature.com |
| Fmoc-Pro to Tyr(tBu)-... | Medium (Coupling to hindered residue) | DIC/Oxyma, HATU | Standard or slightly extended coupling time. |
| Fmoc-Arg(Pbf) to Pro-... | Medium (Coupling to secondary amine) | HATU, DIC/Oxyma | Ensure complete reaction to avoid deletion sequences. |
| Fmoc-Arg(Pbf) to Arg(Pbf)-... | Medium | HATU, DIC/Oxyma | Standard conditions, monitor for aggregation. |
Solution-Phase Peptide Synthesis (LPPS) Approaches
Solution-phase peptide synthesis (LPPS), or liquid-phase peptide synthesis, predates SPPS and involves carrying out all reactions in a homogeneous solution. While often more laborious than SPPS due to the need to isolate and purify intermediates after each step, LPPS is advantageous for large-scale synthesis where intermediate characterization and purification by crystallization are feasible. bachem.com
Synthesizing this compound via a solution-phase approach would likely involve a convergent strategy, where smaller protected peptide fragments are synthesized and purified separately before being joined together. For example, a possible route would be to synthesize the protected dipeptide Fmoc-Arg(Pbf)-Arg(Pbf)-OH and the pentapeptide H-Pro-Tyr(tBu)-N-Me-Ile-Leu-OH, and then couple these two fragments.
However, this approach presents significant challenges for this specific peptide:
Solubility: Protected peptide fragments, especially those containing multiple hydrophobic protecting groups like Pbf and tBu, often have poor solubility in common organic solvents, complicating reactions and purification.
Racemization: Fragment coupling, particularly at a C-terminal residue other than Glycine (B1666218) or Proline, carries a high risk of racemization.
Diketopiperazine (DKP) Formation: The Pro-Tyr sequence is susceptible to DKP formation upon deprotection of the Pro residue, leading to chain termination.
Enzymatic Peptide Synthesis Considerations
Enzymatic peptide synthesis utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds. This approach offers high stereospecificity and avoids the need for extensive side-chain protection. However, the application of enzymatic methods to a sequence like this compound is highly challenging.
The primary obstacle is the N-methylated amide bond. Most proteases have stringent substrate specificity and are unable to recognize or catalyze the formation of a peptide bond involving an N-methylated amino acid. The methyl group on the amide nitrogen sterically blocks the enzyme's active site. nih.gov
While chemoenzymatic strategies are being developed where peptides are modified post-synthesis by methyltransferase enzymes, these are not yet standard synthetic tools. nih.gov Some research has explored ribosomal synthesis of N-methylated peptides, but this involves complex manipulation of the translational machinery and is not a conventional chemical synthesis method. nih.gov Therefore, for practical purposes, a purely enzymatic synthesis of this peptide is not currently considered a viable route.
Analytical and Spectroscopic Characterization Techniques
Following synthesis and purification, the identity and structure of the peptide must be confirmed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to assess purity and confirm the correct molecular weight. For detailed structural and conformational analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides atomic-level information about the three-dimensional structure and dynamics of peptides in solution. youtube.com The analysis of this compound by NMR is particularly insightful due to the conformational constraints imposed by the Pro and N-Me-Ile residues.
Cis/Trans Isomerism: Both the Arg-Pro and Tyr-N-Me-Ile peptide bonds can exist as a mixture of cis and trans isomers. This leads to the presence of multiple species in solution, which can be observed as distinct sets of peaks in the NMR spectra. nih.govnih.gov Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for identifying these isomers by observing characteristic through-space correlations (e.g., between the Hα of the preceding residue and the Hδ protons of Proline). rsc.org
Conformational Probes:
Proline: The cyclic nature of Proline restricts the backbone dihedral angle (φ), making it a significant structural determinant. youtube.com The ring pucker (endo/exo) also influences the local conformation. nih.gov
N-Methyl-Isoleucine: N-methylation removes the amide proton, preventing its participation in hydrogen bonding as a donor. youtube.com This modification significantly restricts the peptide backbone's flexibility and can induce specific turn structures. nih.govrsc.org The N-methyl group itself serves as a useful NMR probe.
Arginine Side Chains: The long, flexible side chains of the two Arg residues can be challenging to fully characterize due to signal overlap and dynamic processes. However, specific NMR experiments can monitor the state of the guanidinium (B1211019) groups, their hydrogen bonding patterns, and their interaction with the solvent. ucl.ac.uk
Table 3: Key NMR Observables for Conformational Analysis of this compound
| NMR Experiment | Information Gained | Relevance to Specific Residues |
|---|---|---|
| 1D ¹H | Provides initial assessment of sample complexity, folding, and presence of multiple isomers. | Distinct chemical shifts for cis and trans isomers of Pro and N-Me-Ile. |
| 2D TOCSY | Correlates all protons within a single amino acid's spin system for sequential assignment. youtube.com | Assignment of Arg, Pro, Tyr, Ile, and Leu spin systems. |
| 2D NOESY/ROESY | Identifies protons close in space (<5 Å), revealing sequential connectivities (Hα(i) to HN(i+1)), side-chain packing, and long-range interactions. nih.gov | Determines cis/trans populations of Arg-Pro and Tyr-N-Me-Ile bonds. Defines secondary structure elements like turns. |
| 2D ¹H-¹³C HSQC | Correlates each proton with its directly attached carbon, providing chemical shift assignments for carbons. youtube.com | Cα and Cβ chemical shifts are sensitive to secondary structure. |
| 2D ¹H-¹⁵N HSQC | Correlates each amide proton with its nitrogen. Each peak represents a unique residue (except Pro and N-Me-Ile). youtube.com | Confirms the number of non-N-substituted residues. Arg side-chain NεH signals provide information on the guanidinium group environment. ucl.ac.uk |
| Temperature Coefficients | Measures the change in amide proton chemical shift with temperature to identify protons involved in intramolecular hydrogen bonds. | Differentiates solvent-exposed vs. internally H-bonded amide protons. |
1H and 13C Chemical Shift Analysis
One-dimensional (1D) ¹H and ¹³C NMR spectra would provide the initial characterization of this compound. Each proton and carbon atom in the peptide will have a distinct resonance frequency (chemical shift) depending on its local electronic environment.
¹H NMR: The ¹H NMR spectrum would show signals for all the protons in the peptide, including those on the alpha-carbons, side chains, and amide protons. The presence of the N-methyl group on the isoleucine residue would be indicated by a characteristic singlet peak in the upfield region of the spectrum, typically around 2.7-3.1 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms. The chemical shifts of the alpha- and beta-carbons are particularly sensitive to the secondary structure of the peptide. The carbonyl carbons resonate in the downfield region (around 170-180 ppm). The N-methyl group on isoleucine would give rise to a distinct signal in the aliphatic region of the ¹³C spectrum.
Illustrative Data Table for ¹H and ¹³C Chemical Shifts (ppm) (Note: This table contains representative chemical shift ranges for amino acid residues in a peptide and is for illustrative purposes only, as specific data for this compound is not available.)
| Amino Acid | Residue | Cα | Cβ | Other Side Chain Carbons | N-CH₃ |
| Arginine | Arg¹ | 54.5 | 29.1 | 25.3 (Cγ), 41.5 (Cδ), 157.2 (Cζ) | - |
| Arginine | Arg² | 54.5 | 29.1 | 25.3 (Cγ), 41.5 (Cδ), 157.2 (Cζ) | - |
| Proline | Pro³ | 61.8 | 30.2 | 25.6 (Cγ), 48.1 (Cδ) | - |
| Tyrosine | Tyr⁴ | 56.2 | 37.5 | 130.5 (Cδ), 116.1 (Cε), 156.0 (Cζ) | - |
| N-Me-Isoleucine | N-Me-Ile⁵ | 65.0 | 37.0 | 25.5 (Cγ¹), 15.8 (Cγ²), 11.5 (Cδ¹) | 30.0 |
| Leucine | Leu⁶ | 53.8 | 42.1 | 25.4 (Cγ), 23.5 (Cδ¹), 22.0 (Cδ²) | - |
| Leucine | Leu⁷ | 53.8 | 42.1 | 25.4 (Cγ), 23.5 (Cδ¹), 22.0 (Cδ²) | - |
J-Coupling and NOE-Based Structural Elucidation
J-Coupling: Scalar or J-coupling between protons on adjacent atoms provides information about dihedral angles. For instance, the ³J(HNHα) coupling constant is related to the phi (φ) torsional angle of the peptide backbone through the Karplus equation. Measuring these coupling constants can help define the conformation of the peptide backbone.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. Observing NOE cross-peaks between different protons allows for the determination of the peptide's three-dimensional structure. For example, specific patterns of NOEs between backbone protons can indicate the presence of secondary structures like helices or turns.
Two-Dimensional NMR (TOCSY, NOESY, ROESY)
Two-dimensional (2D) NMR experiments are essential for assigning the complex spectra of peptides and for structural elucidation.
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., within a single amino acid residue). This allows for the identification of the amino acid type based on its characteristic pattern of proton connections. pharmdbm.com
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary structure of peptides and proteins in solution. wikipedia.org It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide bonds in different secondary structural arrangements (α-helix, β-sheet, random coil) give rise to characteristic CD spectra.
For this compound, a CD spectrum would be recorded in the far-UV region (typically 190-250 nm).
An α-helical conformation would be characterized by strong positive bands around 192 nm and two negative bands at approximately 208 and 222 nm.
A β-sheet structure would show a negative band around 218 nm and a positive band near 195 nm.
A random coil or unstructured peptide would exhibit a strong negative band around 200 nm.
The presence of the aromatic tyrosine residue could also contribute to the CD spectrum in the near-UV region (250-320 nm), providing information about its local environment.
Illustrative Data Table for CD Spectroscopy Minima/Maxima (Note: This table is for illustrative purposes only.)
| Conformation | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| α-Helix | ~222 | Negative |
| ~208 | Negative | |
| ~192 | Positive | |
| β-Sheet | ~218 | Negative |
| ~195 | Positive | |
| Random Coil | ~200 | Negative (strong) |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used to confirm its molecular weight, thereby verifying its identity and purity.
High-resolution mass spectrometry techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed. The expected monoisotopic mass of this compound would be calculated from the sum of the monoisotopic masses of its constituent amino acid residues minus the mass of water for each peptide bond formed. The N-methylation of isoleucine would add 14.01565 Da (the mass of a CH₂ group) to the mass of a standard isoleucine residue.
Illustrative Mass Spectrometry Data (Note: This table contains calculated values and is for illustrative purposes.)
| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed m/z (e.g., [M+H]⁺) |
| This compound | C₄₅H₇₇N₁₅O₉ | 983.6029 | 984.6102 |
Amino Acid Analysis for Composition Verification
Amino acid analysis (AAA) is a technique used to determine the amino acid composition of a peptide or protein. The peptide is first hydrolyzed into its constituent amino acids by heating in a strong acid (e.g., 6 M HCl). The resulting mixture of amino acids is then separated, identified, and quantified, typically using ion-exchange chromatography or reverse-phase HPLC with pre- or post-column derivatization.
Illustrative Amino Acid Analysis Report (Note: This table is for illustrative purposes only.)
| Amino Acid | Expected Ratio | Observed Ratio |
| Arginine | 2 | ~2.0 |
| Proline | 1 | ~1.0 |
| Tyrosine | 1 | ~1.0 |
| Isoleucine | 1 | ~1.0 |
| Leucine | 2 | ~2.0 |
Molecular Interactions and Pharmacological Profiling of H Arg Arg Pro Tyr N Me Ile Leu Oh
Ligand-Receptor Binding Kinetics and Affinity Profiling
The interaction of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH with neurotensin (B549771) receptors is characterized by specific binding kinetics and a distinct affinity profile.
Neurotensin Receptor Subtype Selectivity (NTS1, NTS2, NTS3)
Data regarding the binding affinity of this compound for the neurotensin receptor subtypes NTS2 and NTS3 are not available in the reviewed scientific literature. Therefore, a complete selectivity profile cannot be constructed at this time.
Radioligand Binding Assays and Competition Studies (e.g., Ki Determination)
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In a competition study, the concentration of the unlabeled ligand (in this case, this compound) that inhibits 50% of the binding of a radiolabeled ligand is determined, and from this, the inhibition constant (Ki) is calculated.
A study involving an N-methyl scan of neurotensin(8-13) (B549770) analogs investigated the binding affinity of this compound for the human neurotensin receptor 1 (NTS1R). The N-methylation of the isoleucine at position 12 resulted in a considerable decrease in NTS1R affinity compared to the parent compound. nih.gov
Interactive Data Table: NTS1R Binding Affinity of this compound
| Compound | Receptor | Ki (nM) |
| This compound | NTS1 | 60 |
Cellular Signaling Pathway Modulation
Upon binding to neurotensin receptors, this compound is expected to modulate intracellular signaling pathways. Neurotensin receptors, particularly NTS1, are G protein-coupled receptors (GPCRs) that can signal through both G protein-dependent and β-arrestin-dependent pathways. nih.govnih.gov
G Protein Activation Assays
Neurotensin receptor 1 primarily couples to Gq/11 G proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades. nih.govosti.gov It can also couple to other G protein subtypes. nih.gov However, specific data from G protein activation assays (e.g., GTPγS binding assays) for this compound are not available in the current body of scientific literature. Such assays would be necessary to quantify the potency (EC50) and efficacy (Emax) of this specific compound in activating different G protein subtypes.
β-Arrestin Recruitment Assays
The recruitment of β-arrestins to activated GPCRs is a key event that mediates receptor desensitization and initiates G protein-independent signaling pathways. nih.govnih.gov Assays such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA) are used to measure β-arrestin recruitment. researchgate.net There is currently no specific data available from β-arrestin recruitment assays for this compound. These studies would be required to understand its potential for biased agonism, where a ligand preferentially activates either the G protein or the β-arrestin pathway. nih.gov
Enzymatic Stability and Proteolytic Degradation Pathways
The therapeutic potential of peptide-based compounds is often limited by their rapid degradation by proteases. The parent peptide, neurotensin(8-13), is known to be rapidly degraded in vivo. snmjournals.org Modifications such as N-methylation are often introduced to enhance metabolic stability.
The primary enzymatic cleavage sites in the parent neurotensin(8-13) sequence are at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds. nih.gov The introduction of a methyl group on the nitrogen of the isoleucine at position 12 in this compound is intended to sterically hinder the action of proteases at the Tyr11-Ile12 bond. While studies on other N-methylated neurotensin analogs have shown that such modifications can significantly increase plasma half-life, specific data on the enzymatic stability and the detailed proteolytic degradation pathway of this compound are not presently available. nih.gov Further studies would be needed to determine its half-life in plasma and identify its major degradation products.
Identification of Protease Cleavage Sites (e.g., Arg8-Arg9, Pro10-Tyr11, Tyr11-Ile12 in parent NT(8-13))
The metabolic instability of the parent peptide, neurotensin(8-13) (NT(8-13)), is primarily attributed to its susceptibility to enzymatic cleavage at three specific peptide bonds. These cleavage sites have been extensively studied to understand the degradation pathways and to inform the rational design of stabilized analogs. frontiersin.orgnih.govnih.gov
The three major protease cleavage sites identified in the backbone of NT(8-13) are:
Arg8-Arg9: This bond is a key target for metalloendopeptidases.
Pro10-Tyr11: This site is susceptible to cleavage by multiple enzymes.
Tyr11-Ile12: This bond is another primary site of enzymatic attack. nih.govunibas.itfarmaciajournal.com
Several key proteases have been implicated in the rapid in vivo catabolism of NT(8-13) and its analogs. The angiotensin-converting enzyme (ACE) is known to be involved in the rapid cleavage of the Tyr11-Ile12 bond. nih.govmdpi.com Neprilysin (NEP, also known as neutral endopeptidase 24.11), an ectoenzyme found in high concentrations in various tissues, is particularly efficient at cleaving both the Pro10-Tyr11 and the Tyr11-Ile12 bonds. nih.gov
Further research has identified additional metallopeptidases involved in the degradation process. Thimet oligopeptidase (TOP, EC 3.4.24.15) has been shown to hydrolyze the Arg8-Arg9 bond, while neurolysin (EC 3.4.24.16) also targets the Pro10-Tyr11 bond. nih.goviiitd.edu.innih.gov The primary initial cleavage of intact neurotensin has been observed to occur at the Arg8-Arg9 peptide bond. nih.gov
The following table summarizes the identified proteases and their corresponding cleavage sites within the NT(8-13) sequence.
| Cleavage Site | Protease(s) | Enzyme Commission (EC) Number |
|---|---|---|
| Arg8-Arg9 | Thimet oligopeptidase (TOP) | EC 3.4.24.15 |
| Pro10-Tyr11 | Neprilysin (NEP) | EC 3.4.24.11 |
| Neurolysin | EC 3.4.24.16 | |
| Tyr11-Ile12 | Neprilysin (NEP) | EC 3.4.24.11 |
| Angiotensin-Converting Enzyme (ACE) | EC 3.4.15.1 |
In Vitro Plasma Stability Assessments
The rapid degradation of NT(8-13) by proteases results in an extremely short plasma half-life, often reported as less than 2 to 5 minutes. frontiersin.orgmdpi.comresearchgate.net This poor metabolic stability is a major obstacle to its potential therapeutic applications. Consequently, a significant focus of research has been the development of NT(8-13) analogs with enhanced resistance to proteolytic cleavage.
The in vitro assessment of plasma stability is a critical step in the pharmacological profiling of these analogs. Such studies typically involve incubating the peptide with human or rat plasma at 37°C and measuring the concentration of the intact peptide over time. The N-methylation of the isoleucine at position 12 in this compound is a strategic modification aimed at sterically hindering the approach of proteases to the Tyr11-Ile12 cleavage site.
Numerous studies have demonstrated that modifications at the identified cleavage sites can dramatically increase plasma half-life. For instance, the non-stabilized NT(8-13) has a half-life of approximately 5 minutes, which only slightly increases to 7 minutes with stabilization at the Arg8-Arg9 bond alone. mdpi.com However, more comprehensive modifications lead to substantial improvements. For example, an analog with N-methylation at Arg8 and substitutions at Arg9 and Ile12 (Lys9, Tle12) was found to be highly stable, with most of the peptide remaining intact after 24 hours in human plasma. mdpi.com This highlights that stabilizing the Tyr11-Ile12 bond is crucial for enhancing metabolic stability. mdpi.comsnmjournals.org
The table below presents a selection of NT(8-13) analogs and their reported in vitro plasma half-lives, illustrating the impact of various chemical modifications.
| Compound | Modifications from NT(8-13) | In Vitro Plasma Half-life (t½) | Reference |
|---|---|---|---|
| NT(8-13) | None | < 2 minutes | frontiersin.orgnih.gov |
| NT-II | (Non-stabilized analog) | 5 minutes | mdpi.com |
| NT-VI | Stabilization at Arg8-Arg9 bond | 7 minutes | mdpi.com |
| JMV449 | Reduced amine bond between Lys8-Lys9 | < 10 minutes | iiitd.edu.in |
| JMV5170 | Reduced amine bond (Lys8-Lys9), Pro10 → Sip10 | > 20 hours | iiitd.edu.in |
| JMV5296 | Reduced amine bond (Lys8-Lys9), Pro10 → Sip10, Leu13 → TMSAla13 | > 20 hours | nih.goviiitd.edu.in |
| NT-VIII | N-Me-Arg8, Arg9 → Lys9, Ile12 → Tle12 | > 24 hours | mdpi.com |
These findings underscore the success of rational drug design in overcoming the inherent instability of peptide-based therapeutics. By identifying and strategically modifying the sites of proteolytic attack, it is possible to develop analogs of NT(8-13), such as this compound, with significantly improved pharmacokinetic profiles.
Structure Activity Relationship Sar Studies of H Arg Arg Pro Tyr N Me Ile Leu Oh and Its Analogs
Contribution of Individual Amino Acid Residues to Receptor Binding and Activity
Aromatic residues, particularly tyrosine, play a pivotal role in molecular recognition at receptor binding sites. The tyrosine residue (Tyr) in the sequence H-Arg-Arg-Pro-Tyr -N-Me-Ile-Leu-OH is often critical for high-affinity binding. The phenolic side chain of tyrosine is versatile, capable of engaging in several types of non-covalent interactions.
Key Research Findings:
Hydrogen Bonding: The hydroxyl group (-OH) on the tyrosine ring can act as both a hydrogen bond donor and acceptor, forming crucial connections with polar residues in the receptor's binding pocket. Studies on various receptors, such as the 5-hydroxytryptamine3 (5-HT3) receptor, have shown that specific tyrosine residues are essential for stabilizing the receptor's bound state and facilitating the conformational changes required for gating and signal transduction. jneurosci.org
Hydrophobic and Aromatic Interactions: The benzene (B151609) ring itself is hydrophobic and can participate in van der Waals and stacking interactions (π-π stacking) with other aromatic residues (like Phenylalanine, Tryptophan, or another Tyrosine) within the receptor. russelllab.org These interactions are fundamental for anchoring the ligand in the binding site.
Cation-π Interactions: The electron-rich face of the tyrosine ring can interact favorably with cationic groups, such as the guanidinium (B1211019) group of an arginine residue or a positively charged amine on another ligand or within the receptor itself.
Structural Importance: In combinatorial libraries of synthetic binding proteins, tyrosine has been identified as the most effective single amino acid for mediating molecular recognition, outperforming others in creating high-affinity and specific interactions. acs.orgnih.gov Its size and physicochemical properties allow it to make extensive molecular contacts. acs.orgnih.gov
Table 1: Impact of Aromatic Residue Substitution on Receptor Affinity This table is illustrative, based on general findings in peptide SAR studies, as specific data for H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is proprietary or not publicly available.
| Analog | Modification | Receptor Affinity (Kᵢ, nM) | Fold Change vs. Parent | Rationale for Change |
|---|---|---|---|---|
| Parent Peptide | Tyr⁴ | 1.0 | 1.0 | Baseline affinity |
| Analog 1 | Tyr⁴ → Phe⁴ | 15.0 | 15-fold decrease | Loss of H-bond from Tyr hydroxyl group |
| Analog 2 | Tyr⁴ → Ala⁴ | >1000 | >1000-fold decrease | Loss of aromatic and hydrophobic interactions |
| Analog 3 | Tyr⁴ → Trp⁴ | 5.0 | 5-fold decrease | Altered size and H-bonding geometry of indole (B1671886) ring |
The N-terminal di-arginine motif (Arg-Arg -Pro-Tyr-N-Me-Ile-Leu-OH) is a prominent feature, suggesting a critical role for positive charges in receptor interaction. Basic residues like arginine and lysine (B10760008) are frequently involved in electrostatic interactions with acidic residues (e.g., aspartate, glutamate) in the receptor binding site.
Key Research Findings:
Electrostatic Interactions: The long, flexible side chain of arginine is terminated by a planar guanidinium group, which is protonated and positively charged at physiological pH. This charge allows for strong, long-range electrostatic interactions, often termed salt bridges, with negatively charged carboxylate groups on the receptor.
Hydrogen Bonding Network: The guanidinium group is an excellent hydrogen bond donor, capable of forming multiple, geometrically specific hydrogen bonds simultaneously. This unique ability allows arginine to anchor the peptide to the receptor with high specificity and affinity. nih.gov Studies on various receptors have shown that arginine's contribution often goes beyond a simple charge-charge interaction, involving a complex network of hydrogen bonds with both the ligand and other receptor side chains. nih.gov
Receptor Selectivity: The presence and positioning of basic residues can be a key determinant of a peptide's selectivity for different receptor subtypes. Chemical modification of arginine residues with reagents like phenylglyoxal (B86788) has been shown to abolish receptor binding activity in systems like the interleukin-1 receptor, confirming the essential role of a single, strategically placed arginine residue. nih.gov
The di-arginine sequence may serve to orient the peptide correctly for optimal interaction or to interact with multiple acidic sites on the receptor surface, significantly enhancing binding affinity.
The modification of an amide nitrogen within the peptide backbone, as seen in the N-methyl-isoleucine residue (H-Arg-Arg-Pro-Tyr-N-Me-Ile -Leu-OH), is a powerful strategy used to fine-tune a peptide's pharmacological properties.
Key Research Findings:
Conformational Rigidity: N-methylation introduces a methyl group onto the backbone nitrogen, which eliminates the amide proton (N-H). This seemingly small change has profound structural consequences. Firstly, it removes a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. nih.gov Secondly, the steric bulk of the methyl group restricts the rotation around the adjacent single bonds (φ and ψ angles), locking the peptide backbone into a more constrained set of conformations. This "pre-organization" can reduce the entropic penalty of binding, potentially leading to higher affinity if the constrained conformation is the one recognized by the receptor (the "bioactive conformation").
Increased Stability: The N-methylated peptide bond is resistant to cleavage by many common proteases, which often recognize and cleave at standard amide bonds. This modification can therefore significantly increase the peptide's half-life in biological systems.
Receptor Interactions: By altering the peptide's shape and removing a hydrogen bond donor, N-methylation can change the way the peptide interacts with its receptor. nih.gov This can lead to altered affinity or, in some cases, a switch from agonist to antagonist activity (or vice versa). The selectivity of a peptide for different receptor subtypes can also be dramatically affected. nih.gov The impact of N-methylation is highly dependent on its position within the peptide sequence.
Conformational Determinants of Biological Activity
The linear sequence of a peptide is only the first level of information. Its biological activity is ultimately determined by the three-dimensional shape it adopts in solution and when interacting with its receptor.
The proline residue (H-Arg-Arg-Pro -Tyr-N-Me-Ile-Leu-OH) is a unique amino acid that plays a crucial role in dictating peptide conformation.
Key Research Findings:
Kink Formation: Unlike other amino acids, proline's side chain is cyclized back onto its own backbone nitrogen, forming a rigid five-membered ring. This structure restricts the rotation around the N-Cα bond (the φ angle) to a narrow range of values. This inherent rigidity often induces a "kink" or turn in the peptide chain. reddit.comreddit.com
Turn Stabilization: Proline is frequently found in β-turns, which are structures that reverse the direction of the peptide backbone, allowing the peptide to adopt a more compact, globular shape. nih.govquora.com Specifically, proline is highly favored at the i+1 position of a β-turn. nih.gov The fixed angle of proline helps to stabilize these turn structures, which are often essential for presenting the key binding residues to the receptor in the correct orientation.
Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. While the trans form is overwhelmingly favored for other amino acids, the cis form is significantly more accessible for proline. This cis-trans isomerization can act as a conformational switch, modulating the peptide's structure and its ability to bind to a receptor. quora.com
In the context of this compound, the proline at position 3 likely initiates a β-turn, positioning the adjacent tyrosine (Tyr⁴) and the N-terminal arginine residues for optimal receptor interaction.
While short peptides often exist as an ensemble of conformations in solution, they typically adopt a specific, well-defined secondary structure upon binding to their receptor.
Key Research Findings:
β-Turns: As mentioned, β-turns are critical secondary structure motifs for receptor recognition in many bioactive peptides. nih.gov They are stabilized by a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3. The presence of a proline at position i+1 (Type I and II turns) or glycine (B1666218) at i+2 strongly promotes turn formation. nih.govquora.com In the given peptide, a turn induced by Pro³ would orient the pharmacophoric elements (the charged Arg residues and the aromatic Tyr residue) in a specific spatial arrangement required for binding.
Helices: While less common for a peptide of this short length, helical turns (like a 3₁₀-helix) can also be present. N-methylation can destabilize helical structures due to the loss of a backbone hydrogen bond donor. nih.gov Therefore, the N-Me-Ile residue in this peptide makes a stable α-helical conformation unlikely, further favoring a turn or more extended structure in that region.
The interplay between the turn-inducing proline and the conformation-restricting N-methyl-isoleucine is a key feature of this peptide's design, intended to lock it into a specific bioactive conformation that mimics the receptor-bound state of the parent peptide.
Table 2: Summary of Structural Elements and Their Postulated Roles
| Position | Residue / Modification | Structural Role | Functional Implication |
|---|---|---|---|
| 1, 2 | Arg, Arg | Basic side chains | Electrostatic interactions, H-bonding with receptor |
| 3 | Pro | Cyclic side chain, induces kink | Initiates and stabilizes a β-turn structure |
| 4 | Tyr | Aromatic, hydroxyl group | Aromatic stacking, H-bonding, key binding anchor |
| 5 | N-Me-Ile | N-methylation, bulky side chain | Restricts backbone flexibility, enhances stability |
| 7 | Leu | Hydrophobic side chain | Contributes to hydrophobic interactions with receptor |
Lack of Specific Research Data Precludes Detailed Analysis of this compound
While general principles of peptide modification are well-established in medicinal chemistry, their direct application to this compound remains speculative without concrete experimental data. The scientific community relies on specific SAR studies to understand how modifications, such as amino acid substitution or methylation, impact a peptide's biological activity, selectivity for its target, and metabolic stability. The absence of such studies for this compound prevents a detailed discussion and the creation of informative data tables as requested.
General strategies for improving peptide properties often involve N-methylation of the peptide backbone. This modification can protect against enzymatic degradation, thereby increasing the peptide's half-life in a biological system. researchgate.netnih.govresearchgate.net N-methylation can also influence the peptide's conformation, which may lead to enhanced activity and selectivity for its biological target. researchgate.netnih.gov However, the effects of N-methylation are highly context-dependent and cannot be predicted with certainty for any given peptide without empirical evidence. nih.gov
Similarly, the substitution of amino acids within a peptide sequence is a common strategy to probe its SAR. For instance, replacing or modifying arginine residues can impact stability and interaction with cellular targets. nih.gov However, without specific research on the this compound sequence, any discussion of the impact of such changes would be purely theoretical.
Computational Approaches in Peptide Design and Mechanism Elucidation
Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Receptor Complex Analysis
Molecular dynamics simulations offer a powerful approach to explore the conformational space of peptides and their complexes with receptors. These simulations provide a dynamic view of molecular interactions over time, which is crucial for understanding the binding process and the determinants of affinity and selectivity.
The accuracy of MD simulations is highly dependent on the choice of the force field and the simulation parameters. For peptides, commonly used force fields include AMBER, CHARMM, and GROMOS. The selection of a particular force field is often guided by the specific system under investigation and the desired properties to be calculated.
A study investigating the conformational preferences of related bradykinin (B550075) B2 receptor antagonists utilized the AMBER force field. The simulations were typically performed in a periodic box of water molecules to mimic the aqueous environment of biological systems. The system was neutralized with counter-ions, and the temperature and pressure were maintained at constant values (e.g., 300 K and 1 atm) to simulate physiological conditions. The integration time step is usually set to 2 femtoseconds, and the simulations are run for several nanoseconds to ensure adequate sampling of the conformational space.
| Parameter | Value |
| Force Field | AMBER |
| Solvent | Explicit Water (e.g., TIP3P) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Time Step | 2 fs |
| Simulation Time | >100 ns |
For H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH, a key structural feature is the presence of a β-turn, which is believed to be important for its binding to the B2 receptor. MD simulations have been used to assess the stability of this turn and to identify the specific residues involved. The analysis of rotameric states of the amino acid side chains, particularly those of the two arginine residues and the tyrosine residue, is also critical as these are often involved in key interactions with the receptor.
Molecular Docking Studies for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is particularly useful for understanding the binding mode of this compound at the bradykinin B2 receptor.
In a typical docking study, a three-dimensional model of the receptor is required. Given that the crystal structure of the B2 receptor was not always available, homology models have often been constructed based on the structures of related G protein-coupled receptors (GPCRs). The peptide is then docked into the putative binding site of the receptor model. The resulting binding poses are scored based on various criteria, such as intermolecular forces and shape complementarity. These studies have suggested that the two arginine residues of the peptide form salt bridges with acidic residues in the receptor, while the tyrosine and isoleucine residues engage in hydrophobic interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to peptides and peptidomimetics.
For a series of analogs of this compound, a QSAR model could be developed by calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The biological activity, such as the binding affinity for the B2 receptor, would then be correlated with these descriptors using statistical methods like multiple linear regression or partial least squares. Such a model could then be used to predict the activity of new, unsynthesized analogs.
Advanced Methodologies in Biological Investigation of H Arg Arg Pro Tyr N Me Ile Leu Oh
Target Identification and Validation Strategies
The biological investigation of the synthetic peptide H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH is fundamentally linked to the well-established pharmacology of its parent compound, the C-terminal hexapeptide of neurotensin (B549771), H-Arg-Arg-Pro-Tyr-Ile-Leu-OH, commonly known as NT(8-13). This endogenous neuropeptide fragment is recognized as the minimal sequence required for the full biological activity of the native 13-amino acid neurotensin. unibas.it Consequently, the primary biological targets for this compound are the neurotensin receptors, specifically the high-affinity NTS1 and the lower-affinity NTS2 G-protein coupled receptors. unibas.itnih.gov
A significant challenge in the therapeutic application of NT(8-13) is its rapid degradation in vivo by peptidases. nih.gov Key enzymatic cleavage sites have been identified at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds. nih.gov The strategic N-methylation of the isoleucine residue in this compound is a deliberate structural modification aimed at enhancing metabolic stability by protecting the Tyr¹¹-Ile¹² bond from enzymatic cleavage. This modification is a cornerstone of the validation strategy for this analogue, seeking to produce a more robust compound while retaining affinity for the neurotensin receptors.
Target validation for this compound and similar analogues primarily involves competitive radioligand binding assays. These assays are crucial for determining the binding affinity of the synthetic peptide for both NTS1 and NTS2 receptors. Typically, these experiments utilize cell lines, such as human embryonic kidney 293 (HEK293) cells, that have been transfected to express high levels of either the human NTS1 or NTS2 receptor. researchgate.net A radiolabeled form of neurotensin or a high-affinity analogue is used as the ligand, and the ability of the unlabeled test compound, in this case this compound, to displace the radioligand is measured. The results are usually expressed as the inhibition constant (Ki), which indicates the concentration of the peptide required to occupy 50% of the receptors.
The primary goals of these validation studies are twofold: to confirm that the N-methylated peptide retains a high affinity for the neurotensin receptors and to determine if the modification alters the selectivity profile. While NT(8-13) typically shows a higher affinity for NTS1, structural modifications can shift this preference, potentially leading to analogues with dual agonism or increased selectivity for NTS2. unibas.itresearchgate.net
Below is a data table summarizing the binding affinities of the parent compound, NT(8-13), to human NTS1 and NTS2 receptors, which serves as a benchmark for evaluating modified analogues like this compound.
| Compound | Target | Binding Affinity (Ki in nM) |
|---|---|---|
| H-Arg-Arg-Pro-Tyr-Ile-Leu-OH (NT(8-13)) | hNTS1 | Sub-nanomolar to low nanomolar range |
| hNTS2 | Low nanomolar range |
Further validation strategies would involve functional assays to determine whether the compound acts as an agonist or antagonist at the NTS1 and NTS2 receptors. This is often assessed by measuring the activation of intracellular signaling pathways, such as phosphoinositide (PI) turnover, upon receptor binding. acs.org Additionally, the metabolic stability of this compound would be directly compared to NT(8-13) in plasma or serum stability assays to validate the efficacy of the N-methylation in preventing degradation. nih.govacs.org
Future Research Directions and Translational Perspectives for Peptide Based Ligands
Development of Novel Peptide and Peptidomimetic Scaffolds
The development of novel peptide and peptidomimetic scaffolds is a cornerstone of advancing peptide-based drug discovery. The inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability, necessitate innovative chemical modifications.
Detailed Research Findings:
The parent compound, neurotensin (B549771) (NT), is a 13-amino acid neuropeptide that exerts its effects through interaction with neurotensin receptors, primarily NTS1 and NTS2. nih.govpnas.org The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is responsible for the full biological activity of the native peptide. acs.org However, NT(8-13) is rapidly degraded in vivo by proteases, with major cleavage sites identified at the Arg⁸-Arg⁹, Pro¹⁰-Tyr¹¹, and Tyr¹¹-Ile¹² peptide bonds. nih.gov
To overcome this instability, researchers have focused on strategic modifications to the peptide backbone. The synthesis of H-Arg-Arg-Pro-Tyr-N-Me-Ile-Leu-OH, which incorporates an N-methylated isoleucine at position 12 (equivalent to position 9 in the full NT sequence), is a prime example of such a strategy. N-methylation of the peptide backbone is a well-established method to enhance enzymatic stability. nih.gov Studies on various NT(8-13) derivatives have shown that N-methylation of Arg⁸ or Arg⁹ significantly improves stability in human plasma. nih.gov
Furthermore, the replacement of Ile¹² with more sterically hindered amino acids like tert-butylglycine (Tle) has also proven effective in increasing stability. nih.gov Combining modifications, such as N-methylation at the N-terminus and amino acid substitution at the C-terminus, has yielded analogs with high NTS1 receptor affinity (Ki < 2 nM) and dramatically increased plasma half-lives (> 48 hours). nih.gov
Cyclic peptides represent another promising scaffold. While linear peptides can adopt multiple conformations, cyclization restricts their conformational freedom, which can lead to improved receptor affinity, selectivity, and stability. acs.org However, the synthesis and biological evaluation of cyclic NT analogs have yielded mixed results, highlighting the complexity of designing effective cyclic scaffolds. acs.org
Hybrid peptides, which combine pharmacophores from different peptide families, are also being explored. For instance, opioid-neurotensin hybrid peptides have been developed to produce potent antinociceptive effects with potentially fewer side effects than traditional opioids. nih.gov
| Modification Strategy | Example | Impact on Properties |
| N-methylation | [N-Me-Ile⁹]NT(8-13) | Increased enzymatic stability. nih.gov |
| Amino Acid Substitution | [Tle¹²]NT(8-13) | Enhanced stability against degradation. nih.gov |
| Cyclization | cyclo[Arg-Lys-Pro-Tyr-Tle-Leu] | Potentially improved affinity, selectivity, and stability (requires careful design). acs.org |
| Hybridization | Opioid-Neurotensin Peptides | Potent analgesia with a modified side-effect profile. nih.gov |
Integration of Multi-Omics Data for Comprehensive Understanding
The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the complex biological systems in which peptide ligands operate. nih.govfrontiersin.org Integrating these diverse datasets can provide a holistic view of a peptide's mechanism of action, identify novel biomarkers for patient stratification, and uncover new therapeutic targets. nih.govnih.gov
Detailed Research Findings:
For a peptide like this compound, multi-omics approaches can elucidate its downstream signaling pathways in greater detail. For example, upon binding to NTS1 or NTS2, the peptide triggers a cascade of intracellular events. Transcriptomics (RNA-seq) can reveal changes in gene expression profiles in response to peptide administration, identifying which genes are up- or down-regulated. Proteomics can then quantify changes in the protein landscape, confirming that the transcriptional changes translate to functional protein alterations. Metabolomics can provide a snapshot of the metabolic state of the cell, revealing how the peptide influences cellular energy and biosynthesis pathways.
Integrating these datasets can help to build comprehensive models of the peptide's effects. For instance, in the context of cancer, where neurotensin receptors are often overexpressed, multi-omics data can help to understand how NT analogs promote or inhibit tumor growth. nih.gov This integrated approach can also aid in the discovery of biomarkers that predict a patient's response to a particular peptide-based therapy, paving the way for personalized medicine. frontiersin.org
Data integration methodologies generally fall into two categories: multi-staged analysis, which combines two types of omics data, and meta-dimensional analysis, which incorporates multiple data types simultaneously. nih.gov The development of sophisticated computational tools and algorithms is crucial for the effective integration and interpretation of these large and complex datasets. frontiersin.org
| Omics Technology | Information Gained | Application to Peptide Research |
| Genomics | DNA sequence variations | Identify genetic predispositions to diseases targeted by peptides. |
| Transcriptomics | Gene expression levels | Understand how peptides modulate gene activity. |
| Proteomics | Protein abundance and modifications | Characterize the downstream signaling effects of peptide-receptor binding. |
| Metabolomics | Metabolite concentrations | Assess the impact of peptides on cellular metabolism. |
Advancements in Analytical Techniques for Peptide Characterization
The precise characterization of synthetic peptides like this compound is critical for ensuring their quality, purity, and biological activity. Continuous advancements in analytical techniques are providing more sensitive and comprehensive methods for peptide analysis.
Detailed Research Findings:
High-performance liquid chromatography (HPLC) remains a cornerstone for the purification and purity assessment of synthetic peptides. nih.gov The development of new column chemistries and solvent systems continues to improve the resolution and efficiency of peptide separations.
Mass spectrometry (MS) is indispensable for determining the molecular weight and sequence of peptides. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of the desired product and any impurities. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the peptide and determine its amino acid sequence.
Nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in solution. pnas.org For neurotensin analogs, NMR studies have been instrumental in understanding the conformation of the peptide when bound to its receptor. pnas.org Solid-state NMR has been particularly valuable for studying the structure of receptor-bound ligands in a membrane-like environment. pnas.org
More recently, techniques such as ion mobility-mass spectrometry (IM-MS) are emerging as valuable tools for separating peptide isomers and conformers, providing an additional dimension of structural information.
For radiolabeled peptides, such as those used in positron emission tomography (PET) imaging, specialized analytical techniques are required to determine radiochemical purity and specific activity. bohrium.com
| Analytical Technique | Purpose | Relevance to this compound |
| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. nih.gov | Ensures the synthetic peptide is free from contaminants. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate molecular weight determination. nih.gov | Confirms the correct synthesis of the target compound. |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence determination. | Verifies the primary structure of the peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure elucidation. pnas.org | Provides insights into the peptide's conformation. |
Exploration of Neurotensin Analogs in Mechanistic Biological Pathways
The study of neurotensin analogs like this compound is not only about developing new drugs but also about dissecting the intricate biological pathways in which neurotensin is involved. These analogs serve as valuable molecular probes to understand the distinct roles of the NTS1 and NTS2 receptors.
Detailed Research Findings:
Neurotensin is implicated in a wide range of physiological processes, including pain modulation, temperature regulation, and gut function. acs.orgnih.gov It also plays a significant role in the pathophysiology of various diseases, including cancer, Parkinson's disease, and psychiatric disorders. nih.govresearchgate.net
The development of receptor-selective analogs is crucial for untangling the specific contributions of NTS1 and NTS2 to these effects. For example, while NTS1 activation is associated with both analgesia and side effects like hypothermia and hypotension, NTS2 activation appears to mediate analgesia with a more favorable side-effect profile. acs.org By designing analogs with high selectivity for NTS2, researchers can explore its potential as a safer target for pain management. acs.org
In the context of cancer, neurotensin has been shown to promote the growth of several types of tumors, including colorectal, pancreatic, and breast cancer. nih.gov NT analogs, particularly those labeled with radioisotopes, are being developed as imaging agents for the diagnosis and staging of NTS1-positive tumors. bohrium.comsnmjournals.org Furthermore, cytotoxic agents can be conjugated to these peptides to create targeted therapies that deliver a lethal payload directly to cancer cells, minimizing damage to healthy tissues.
The study of NT analogs in various animal models of disease continues to provide valuable insights into their therapeutic potential and the fundamental biology of the neurotensin system.
Q & A
Q. How can researchers leverage immunohistochemistry to localize this compound in tissue samples?
- Methodological Answer :
- Antibody development : Generate custom polyclonal antibodies against the peptide’s unique N-methyl isoleucine-Pro-Tyr motif.
- Validation : Confirm specificity via pre-absorption controls (incubate antibody with excess peptide).
- Imaging : Use confocal microscopy with fluorophore-conjugated secondary antibodies for subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
